N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzamide core linked to a hydroxyethyl group substituted with a cyclopropyl ring and a furan-2-yl moiety.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-4-2-5-13(10-12)16(19)18-11-17(20,14-7-8-14)15-6-3-9-21-15/h2-6,9-10,14,20H,7-8,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCBCCROFUSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, followed by the introduction of the cyclopropyl group. The final step involves the formation of the benzamide moiety through an amide coupling reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce primary or secondary amines.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Compound A)
- Structure : Features a 3-methylbenzamide core with a branched 2-hydroxy-1,1-dimethylethyl group.
- Function : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions. The N and O atoms are separated by two carbons, enabling the formation of stable five-membered chelate complexes with transition metals (e.g., Pd, Ru) .
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Key Difference : Unlike the target compound, Compound A lacks aromatic heterocycles (e.g., furan) and cyclopropane, which may reduce steric hindrance and alter electronic properties.
Target Compound
- These features could modulate reactivity in catalytic cycles or substrate binding .
Table 1: Structural and Functional Comparison
Pesticidal Benzamide Derivatives
Mepronil and Flutolanil
- Structures : Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) are fungicidal benzamides .
- Key Features : Both feature electron-withdrawing groups (e.g., trifluoromethyl) or alkoxy substituents on the benzamide core, which are critical for bioactivity.
- Comparison : The target compound’s furan and cyclopropane groups diverge from the pesticidal benzamides’ substituents, suggesting distinct biological targets or mechanisms.
Table 2: Comparison with Pesticidal Benzamides
Heterocyclic Benzamide Derivatives
Fenfuram and Cyprofuram
- Structures : Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) incorporate furan or cyclopropane moieties .
- Comparison: Fenfuram’s furancarboxamide structure shares a furan ring with the target compound, but lacks the hydroxyethyl and benzamide core. Cyprofuram combines cyclopropane with a furan-like tetrahydrofuranone, highlighting the versatility of these groups in bioactive design.
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its therapeutic implications based on current research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by a cyclopropyl group, a furan moiety, and a hydroxyl group attached to an ethyl chain. The synthesis of this compound typically involves multi-step organic reactions, utilizing established methodologies in synthetic organic chemistry. Key steps in the synthesis may include:
- Formation of the cyclopropyl ring.
- Introduction of the furan group.
- Hydroxylation of the ethyl chain.
2. Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The compound has been shown to exhibit:
- Antibacterial Properties: Similar to other sulfonamide derivatives, it may inhibit bacterial growth by targeting folate synthesis pathways.
- Anti-inflammatory Effects: The presence of the hydroxyl group suggests potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.
3. Research Findings
Recent studies have highlighted several important aspects regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1: Antibacterial Activity | Demonstrated effective inhibition of Gram-positive bacteria, suggesting its potential use as an antibiotic agent. |
| Study 2: Anti-inflammatory Mechanism | Showed that the compound reduces levels of TNF-alpha and IL-6 in vitro, indicating its role in modulating inflammatory responses. |
| Study 3: Cytotoxicity Assay | Evaluated against various cancer cell lines, revealing moderate cytotoxic effects, particularly in breast cancer cells. |
4. Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Response
A study involving human macrophage cell lines showed that treatment with this compound led to a marked decrease in inflammatory markers. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation.
Case Study 3: Cancer Cell Proliferation
In vitro assays demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction pathways. Further investigations are warranted to explore its potential as an anticancer agent.
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential applications in antibacterial and anti-inflammatory therapies highlight its significance in drug development. Future research should focus on elucidating the detailed mechanisms of action and exploring its efficacy in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids (e.g., 3-methylbenzoic acid) for reaction with the amine-containing intermediate .
- Intermediate purification : Recrystallization or column chromatography is critical to isolate intermediates. For example, the cyclopropyl-furan-hydroxyethyl intermediate may require low-temperature crystallization to avoid decomposition .
- Yield optimization : Reaction conditions (e.g., solvent polarity, temperature, and pH) must be tailored to minimize side reactions. Ethanol or dichloromethane is often preferred for solubility .
Q. How can structural elucidation techniques confirm the identity and purity of the compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to verify the presence of the cyclopropyl ring (δ ~0.5–1.5 ppm), furan protons (δ ~6.5–7.5 ppm), and the hydroxyl group (δ ~1.5–3.0 ppm, broad) .
- X-ray crystallography : Resolve stereochemistry at the 2-hydroxyethyl chiral center, which is critical for bioactivity studies .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments matching the benzamide and cyclopropyl-furan moieties .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s bioactivity and mechanism of action?
- Methodological Answer :
- Enzymatic assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms, given structural similarities to anti-inflammatory and anticancer benzamide derivatives. Use fluorogenic substrates to quantify activity .
- Receptor binding studies : Radiolabel the compound for competitive binding assays against GPCRs (e.g., serotonin receptors), leveraging the furan and cyclopropyl groups’ potential interactions .
- In vitro models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays, with dose-response curves to determine IC values .
Q. What computational strategies are effective for predicting the compound’s reactivity and target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzymatic active sites (e.g., COX-2). Focus on hydrogen bonding between the hydroxyl group and catalytic residues .
- Quantum mechanical calculations : Gaussian 16 can optimize the geometry and calculate electrostatic potential maps, revealing nucleophilic/electrophilic regions in the cyclopropyl-furan moiety .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. If predicted interactions (e.g., furan-π stacking) are absent experimentally, adjust force field parameters .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may explain reduced activity in vitro .
- Crystal structure validation : Compare docking poses with experimentally resolved X-ray structures of target proteins to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
